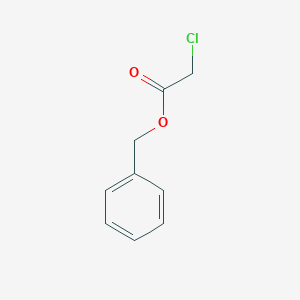

Benzyl chloroacetate

Overview

Description

Synthesis Analysis

The synthesis of related benzyl compounds is described in several papers. For instance, the preparation of benzyloxyacetic acids is achieved through the reaction of chloroacetic acid with benzyl alcohol in the presence of powdered KOH, offering a safer alternative to using pyrophoric bases . This method could potentially be adapted for the synthesis of benzyl chloroacetate by reacting chloroacetic acid with benzyl chloride under suitable conditions.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is detailed in a few studies. The crystal and molecular structure of cis-chloro(benzylacetoacetate)dipyridinepalladium(II) is determined by single-crystal X-ray diffraction, revealing a square-planar geometry around the palladium atom . This information can be useful in understanding the structural aspects of this compound, as the benzyl group and chloroacetate moiety are present in the molecule.

Chemical Reactions Analysis

Chemical reactions involving benzyl derivatives are covered in the papers. For example, benzylic acetates undergo cross-coupling with arylboronic acids to produce diarylmethanes . Although this compound is not a benzylic acetate, this reaction showcases the reactivity of benzyl compounds with other organic molecules, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the synthesis of titania nanoparticles using benzyl alcohol suggests that benzyl derivatives can be involved in reactions leading to materials with high surface areas . This could imply that this compound might also be used in material synthesis or modification due to its related structure.

Scientific Research Applications

Synthesis of Hypoglycemic Agents : A study by Romanenko et al. (2018) describes the synthesis of 7-n-butyl-3-methyl-8-thioxanthine derivatives using benzyl chloroacetate, exploring their potential as hypoglycemic agents. This research highlights the application of this compound in developing new non-toxic hypoglycemic agents for diabetes mellitus type II treatment (Romanenko et al., 2018).

Esterification Reactions Catalyzed by β-zeolite : Yuan Di-qiang (2003) conducted a study on the esterification of chloroacetic acid with benzyl alcohol, using β-zeolite as a catalyst. This study demonstrates the role of this compound in catalytic reactions, offering insights into its use in chemical synthesis (Yuan Di-qiang, 2003).

Enantioselective Kinetic Resolution : Zhou et al. (2015) utilized this compound in the enantioselective acylation of racemic tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols. This study illustrates the application of this compound in the synthesis of chiral compounds, which are important in the development of pharmaceuticals (Zhou et al., 2015).

Practical Preparation of Benzyloxyacetic Acids : Linn et al. (2008) describe a method for preparing benzyloxyacetic acids, using this compound. This method provides a safer alternative to traditional procedures, highlighting the utility of this compound in synthesizing useful chemical compounds (Linn et al., 2008).

Fluorescent Probe Development : Nehra et al. (2020) synthesized a simpler, sensitive, and selective turn-on fluorescent probe using this compound. This probe demonstrates the role of this compound in developing tools for biochemical analysis and detection (Nehra et al., 2020).

Safety and Hazards

Future Directions

Benzyl chloroacetate is a key intermediate in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone . The transesterification of β-keto esters, including this compound, has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . Recent advances in the transesterification of β-keto esters have led to the development of a variety of different approaches .

Mechanism of Action

Benzyl chloroacetate, also known as benzyl 2-chloroacetate, is a chemical compound with the molecular formula C9H9ClO2 . This compound is used in various chemical reactions and has several implications in the field of organic chemistry .

Target of Action

It is known to be used in the synthesis of monoesters of phosphonoacetic acid and as a reagent in the total syntheses of certain compounds .

Mode of Action

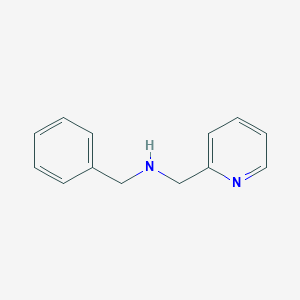

This compound is an ester and is often involved in reactions with amines . In these reactions, it can act as an acylating agent, transferring its acyl group to the amine. This results in the formation of an amide and the release of a chloride ion .

Biochemical Pathways

Its reactions with amines could potentially influence pathways involving these compounds .

Pharmacokinetics

As a laboratory chemical, it is primarily used in controlled experimental settings .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reaction it is involved in. For instance, in reactions with amines, it can lead to the formation of amides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle this compound in a well-ventilated area to avoid respiratory irritation . Furthermore, it should be stored in a tightly closed container to maintain its stability .

Biochemical Analysis

Biochemical Properties

It is known that benzyl chloroacetate may be used in the synthesis of monoesters of phosphonoacetic acid . It can also be used in the synthesis of N-benzoyl-glycyl-hydroxyl acetic acid, an ester substrate for carboxypeptidase Y catalyzed peptide synthesis .

Cellular Effects

It is known that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

It is known that this compound can be used as a reagent in the total syntheses of the (±)-di-O-methyl ethers of the norlignans sequirin-A, agatharesinol, and hinokiresinol, and of (±)-tri-O-methyl sequirin-E .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 90 °C/1 mmHg (lit.) and a density of 1.215 g/mL at 25 °C (lit.) .

Dosage Effects in Animal Models

It is known that this compound is moderately toxic by intraperitoneal route .

Metabolic Pathways

It is known that this compound may be used in the synthesis of monoesters of phosphonoacetic acid .

properties

IUPAC Name |

benzyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGXBRHOWDEKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059689 | |

| Record name | Benzyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140-18-1 | |

| Record name | Phenylmethyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmethyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl chloroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52EJ32AB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

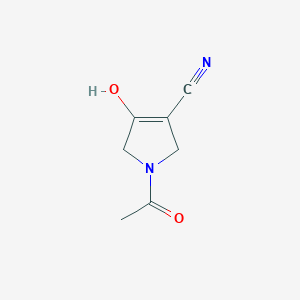

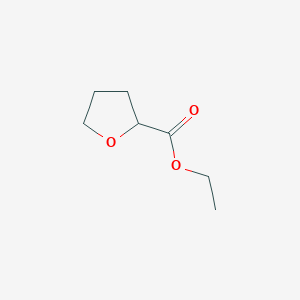

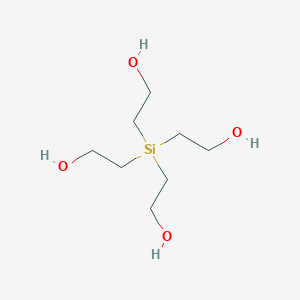

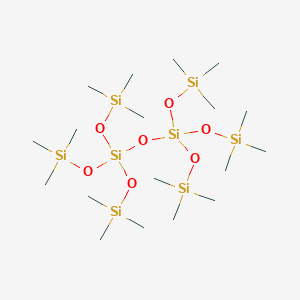

Feasible Synthetic Routes

Q & A

A: Benzyl chloroacetate serves as a crucial building block in the total synthesis of naturally occurring compounds. For example, it plays a key role in synthesizing (±)-di-O-methyl ethers of norlignans like agatharesinol, sequirin-A, and hinokiresinol, found in coniferae. [] The compound's reactivity allows for controlled modifications and the introduction of desired functional groups, ultimately leading to the target molecules.

A: Yes, this compound is a valuable starting material for synthesizing various phosphonoacetic acid (PA) analogues. [] These analogues, including monoesters of PA, exhibit antiviral activity, particularly against herpes simplex virus (HSV). The flexibility of this compound's structure allows for modifications leading to potent antiviral agents.

A: this compound readily reacts with imidazole to produce imidazol-1-yl-acetic acid. [] This particular acid is a vital precursor in synthesizing zoledronic acid, a potent bisphosphonate medication used to treat bone diseases. This highlights the compound's utility in constructing complex molecules with significant therapeutic potential.

A: Research indicates that the solvent choice significantly impacts the synthesis of quaternary ammonium salts using this compound. [] Ethanol emerged as a superior solvent compared to acetone and ethyl acetate, resulting in significantly higher yields exceeding 91%. This highlights the importance of optimizing reaction conditions for efficient synthesis.

A: X-ray crystallography studies on derivatives like 2‐[Bis(4‐methoxyphenyl)methyl]benzyl chloroacetate provide detailed insights into the molecule's three-dimensional structure. [] This information is crucial for understanding its reactivity, interactions with other molecules, and potential applications in material science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)